molecular formula C19H22Cl2FN5 B610055 PF-670462 CAS No. 950912-80-8

PF-670462

Cat. No. B610055
CAS RN: 950912-80-8
M. Wt: 410.3184
InChI Key: PSNKGVAXBSAHCH-UHFFFAOYSA-N
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Description

PF-670462 is a selective inhibitor of the δ- and ε-isoforms of casein kinase I . It is also known as 4-[3-Cyclohexyl-5-(4-fluoro-phenyl)-3H-imidazol-4-yl]-pyrimidin-2-ylamine dihydrochloride .


Synthesis Analysis

PF-670462 was synthesized by the Medicinal Chemistry Department of Pfizer Global Research & Development .


Molecular Structure Analysis

The empirical formula of PF-670462 is C19H20FN5·2HCl . Its molecular weight is 410.32 . The InChI key is PSNKGVAXBSAHCH-UHFFFAOYSA-N .


Chemical Reactions Analysis

PF-670462 has been shown to inhibit CK1ε and CK1δ with IC50 values of 7.7 nM and 14 nM, respectively .


Physical And Chemical Properties Analysis

PF-670462 is a white to beige powder . It is soluble in water at 2 mg/mL when warmed . It should be stored at 2-8°C in a desiccated condition .

Scientific Research Applications

Inhibition of Casein Kinase 1δ/ε

PF-670462 is a potent and selective inhibitor of CK1ε and CK1δ with IC50 value of 80 nM and 13 nM, respectively . CK1ε and CK1δ belong to the casein kinase 1 family which is a serine/threonine-selective enzyme and plays an important role in regulating circadian rhythm .

Regulation of Circadian Rhythm

In COS-7 cells cotransfected with GFP-tagged PER3 and the human CK1ε enzyme, PF-670462 inhibited PER3 nuclear translocation in a concentration-dependent way . This suggests that PF-670462 can be used to study the regulation of circadian rhythm.

Treatment of Pulmonary Fibrosis

PF-670462 has been shown to attenuate the fibrogenic effects of Transforming Growth Factor-β in Pulmonary Fibrosis . The CK1δ/ε inhibitor PF-670462 administered systemically or locally by inhalation prevented both acute and chronic bleomycin-induced pulmonary fibrosis in mice .

Inhibition of Epithelial-Mesenchymal Transition

In vitro, PF-670462 prevented TGF-β-induced epithelial-mesenchymal transition . This suggests that PF-670462 could be used to study and potentially treat diseases characterized by epithelial-mesenchymal transition.

Treatment of Chronic Lymphocytic Leukemia

PF-670462 has been shown to significantly block microenvironmental interactions (chemotaxis, invasion and communication with stromal cells) in primary CLL cells in all major subtypes of CLL . In mouse models, CK1 inhibition slows down accumulation of leukemic cells in the peripheral blood and spleen and prevents onset of anemia .

Synergistic Effects with BCR Inhibitors

Importantly, CK1 inhibition has synergistic effects to the B-cell receptor (BCR) inhibitors such as ibrutinib in vitro and significantly improves ibrutinib effects in vivo . This suggests that PF-670462 could be used in combination with other treatments for more effective therapy.

Mechanism of Action

PF-670462, also known as PF-670462 HCl, PF 670462, PF670462, or D68ANS5I8B, is a potent and selective inhibitor of casein kinase 1 epsilon (CK1ε) and CK1 delta (CK1δ) . This article will delve into the compound’s mechanism of action, biochemical pathways, pharmacokinetics, and the results of its action.

Target of Action

PF-670462 primarily targets casein kinase 1 epsilon (CK1ε) and CK1 delta (CK1δ), with IC50 values of 7.7 nM and 14 nM respectively . These kinases belong to the casein kinase 1 family, which are serine/threonine-selective enzymes that play a crucial role in regulating circadian rhythms .

Mode of Action

PF-670462 interacts with its targets, CK1ε and CK1δ, by inhibiting their activity . This inhibition leads to a disruption in the normal functioning of these kinases, thereby altering circadian rhythms .

Biochemical Pathways

The primary biochemical pathway affected by PF-670462 is the circadian rhythm pathway. By inhibiting CK1ε and CK1δ, PF-670462 causes phase shifts in circadian rhythms . This disruption can have downstream effects on various biological processes that are regulated by the circadian rhythm.

Result of Action

The inhibition of CK1ε and CK1δ by PF-670462 has been shown to prevent TGF-β-induced epithelial-mesenchymal transition . Additionally, it has been found to reduce the stiffness of IPF-derived spheroids and inhibit TGF-β-induced fibrogenic gene expression . In animal models, PF-670462 has been shown to prevent both acute and chronic bleomycin-induced pulmonary fibrosis .

Action Environment

The action of PF-670462 can be influenced by various environmental factors. For instance, the compound’s solubility in water and DMSO suggests that its action, efficacy, and stability could be affected by the solvent used . Additionally, in vivo studies have shown that the compound can be administered systemically or locally by inhalation, suggesting that the route of administration could also influence its action .

Safety and Hazards

PF-670462 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Research is ongoing to further understand the role of CK1 in human diseases . PF-670462, as a selective inhibitor of CK1, could potentially play a significant role in this research.

properties

IUPAC Name

4-[3-cyclohexyl-5-(4-fluorophenyl)imidazol-4-yl]pyrimidin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5.2ClH/c20-14-8-6-13(7-9-14)17-18(16-10-11-22-19(21)24-16)25(12-23-17)15-4-2-1-3-5-15;;/h6-12,15H,1-5H2,(H2,21,22,24);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNKGVAXBSAHCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=NC(=C2C3=NC(=NC=C3)N)C4=CC=C(C=C4)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679609
Record name 4-[1-Cyclohexyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyrimidin-2-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-cyclohexyl-4-(4-fluorophenyl)-1H-imidazol-5-yl)pyrimidin-2-amine dihydrochloride

CAS RN

950912-80-8
Record name PF-670462
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0950912808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[1-Cyclohexyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyrimidin-2-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PF-670462
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D68ANS5I8B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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